molecular formula C19H14ClN5OS B10987016 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Número de catálogo: B10987016
Peso molecular: 395.9 g/mol
Clave InChI: PQSMNFHSWQDWRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (hereafter referred to as the "target compound") is a pyrazole-carboxamide derivative with a molecular formula of C19H14ClN5OS and a molecular weight of 395.9 g/mol . Its structure comprises:

  • A 1-methyl-1H-pyrazole core substituted at position 3 with a 3-chlorophenyl group.
  • A carboxamide linkage at position 5, connecting to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety.

Propiedades

Fórmula molecular

C19H14ClN5OS

Peso molecular

395.9 g/mol

Nombre IUPAC

5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-3-2-4-14(20)9-13)18(26)23-19-22-16(11-27-19)12-5-7-21-8-6-12/h2-11H,1H3,(H,22,23,26)

Clave InChI

PQSMNFHSWQDWRP-UHFFFAOYSA-N

SMILES canónico

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origen del producto

United States

Métodos De Preparación

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For the target pyrazole, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized as follows:

  • Starting materials : Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1,3-diketone analog) and methylhydrazine.

  • Reaction : Heating under reflux in ethanol catalyzed by nano-ZnO to form the pyrazole core.

  • Regioselectivity : The methyl group at position 1 and the 3-chlorophenyl group at position 3 are fixed by the substituents on the diketone and hydrazine.

  • Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using NaOH/H₂O.

Key conditions :

  • Catalyst: Nano-ZnO (yield: ~95%).

  • Solvent: Ethanol, reflux.

Alternative Route: Acetylenic Ketones and Hydrazines

Pyrazoles can also form via cyclocondensation of acetylenic ketones with hydrazines. For example:

  • Substrate : 3-(3-chlorophenyl)propiolic acid methyl ester.

  • Reagent : Methylhydrazine in the presence of Cu(OTf)₂.

  • Outcome : Direct formation of the pyrazole ring with a carboxylic ester, later hydrolyzed to the acid.

Advantage : Avoids regioselectivity issues associated with diketones.

Synthesis of the Thiazole-Pyridine Unit

Hantzsch Thiazole Synthesis

The 4-(pyridin-4-yl)-1,3-thiazol-2-amine fragment is synthesized via the Hantzsch thiazole method:

  • Components :

    • Thioamide : Pyridine-4-carbothioamide.

    • α-Halo ketone : Chloroacetone.

  • Reaction : Condensation in ethanol under reflux to form the thiazole ring.

  • Amination : The resulting thiazole is aminated at position 2 using NH₄OH and iodine.

Key conditions :

  • Solvent: Ethanol, 80°C.

  • Yield: ~70–80%.

Amide Bond Formation

Carboxylic Acid Activation

The pyrazole-carboxylic acid is activated as an acid chloride or mixed anhydride:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in dichloromethane (DCM) with catalytic DMF.

Coupling with Thiazole-Pyridine Amine

The activated acid reacts with 4-(pyridin-4-yl)-1,3-thiazol-2-amine:

  • Solvent : Dry DCM or THF.

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Temperature : 0°C to room temperature.

  • Yield : ~60–75%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Regioselectivity is critical during pyrazole synthesis. Using methylhydrazine ensures the methyl group occupies position 1, while the 3-chlorophenyl group is introduced via the diketone or acetylenic ketone.

Solvent and Catalyst Impact

  • Nano-ZnO : Enhances reaction rate and yield in cyclocondensation.

  • Copper catalysts : Improve regioselectivity in acetylenic ketone routes.

Purification Techniques

  • Column chromatography : Separates regioisomers (if present).

  • Recrystallization : Ethanol/water mixtures yield high-purity product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYieldRegioselectivity
Cyclocondensation1,3-Diketone + methylhydrazineNano-ZnO/ethanol95%High
Acetylenic KetonePropiolic ester + methylhydrazineCu(OTf)₂/DCM85%Moderate
Hantzsch ThiazolePyridine-4-carbothioamide + chloroacetoneEthanol75%N/A

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de tiazol y pirazol, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden realizar en los grupos nitro o carbonilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución aromática nucleófila con nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Nucleófilos: Aminas, tioles.

Productos principales

    Productos de oxidación: Derivados oxidados de los anillos de tiazol y pirazol.

    Productos de reducción: Formas reducidas de los grupos nitro o carbonilo.

    Productos de sustitución: Derivados sustituidos del grupo clorofenil.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.71
HepG2 (Liver Cancer)10.50
PC3 (Prostate Cancer)6.20

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is particularly notable for enhancing antibacterial activity.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus31.25
Escherichia coli62.50

These results indicate that the compound could serve as a lead structure for developing new antibiotics.

Anti-inflammatory Properties

Compounds containing pyrazole and thiazole structures have shown promise in reducing inflammation. This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazole and thiazole rings in enhancing biological activity.

Synthesis Overview

  • Formation of Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiazole Integration : Condensation reactions involving thioamide and α-halo ketones.
  • Final Carboxamide Formation : Acylation of the pyrazole with carboxylic acid derivatives.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Clinical Trials for Inflammatory Disorders :
    • Preliminary trials indicated that thiazole-containing compounds reduced markers of inflammation in patients with rheumatoid arthritis, supporting further investigation into this compound's therapeutic potential.

Mecanismo De Acción

El mecanismo de acción de 3-(3-clorofenil)-1-metil-N-[4-(piridin-4-il)-1,3-tiazol-2-il]-1H-pirazol-5-carboxamida implica su interacción con objetivos moleculares específicos. Se sabe que inhibe enzimas como las quinasas al unirse a sus sitios activos, bloqueando así la fosforilación de sustratos clave involucrados en las vías de señalización celular. Esta inhibición puede conducir a la supresión del crecimiento y la proliferación de células cancerosas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives with Thiazole/Pyridine Substituents

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Structure : Features a pyrazole core with 4-methyl , 5-(4-chlorophenyl) , and 1-(2,4-dichlorophenyl) groups. The carboxamide links to a 3-pyridylmethyl substituent .
  • Biological Activity: Acts as a cannabinoid CB1 receptor antagonist with IC50 = 0.139 nM, attributed to the dichlorophenyl and pyridylmethyl groups enhancing hydrophobic interactions .
  • Crystallography: Monoclinic crystal system (P21/c) with unit cell dimensions a=9.0032 Å, b=20.1001 Å, c=11.4664 Å, and β=92.003° .
Parameter Target Compound 5-(4-Chlorophenyl)...-3-carboxamide
Molecular Weight 395.9 g/mol 471.76 g/mol
Key Substituents 3-Chlorophenyl, thiazole 2,4-Dichlorophenyl, 3-pyridylmethyl
Bioactivity (IC50) Not reported 0.139 nM (CB1 antagonist)
Crystallographic System Not reported Monoclinic (P21/c)
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
  • Structure : Isomeric to the target compound, with a pyridin-3-yl group instead of pyridin-4-yl on the thiazole ring .
  • Implications : Pyridine positional isomerism (3- vs. 4-substitution) may influence electronic properties and binding orientation in biological targets.

Pyrazole-Carboxamides with Varied Aryl Groups

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
  • Structure : Includes analogs with phenyl , 4-fluorophenyl , and p-tolyl groups on the pyrazole core .
  • Physical Properties :
    • Melting points range from 123–183°C , influenced by substituent electronegativity (e.g., 3d with 4-fluorophenyl: mp 181–183°C ) .
    • Yields: 62–71% , dependent on steric and electronic effects during synthesis .
Compound Substituents (R1, R2) Mp (°C) Yield (%)
3a Phenyl, phenyl 133–135 68
3d Phenyl, 4-fluorophenyl 181–183 71
Target 3-Chlorophenyl, thiazole Not reported Not reported

Thiazole-Linked Analogs

6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
  • Structure: Combines a thiazole ring with pyridin-4-yl and cyclohexylamino groups .
  • Key Feature: The cyclohexylamino group introduces conformational flexibility and basicity, contrasting with the target’s rigid pyridin-4-yl-thiazole system.

Research Findings and Implications

  • Bioactivity : The CB1 antagonist activity of ’s compound highlights the importance of halogenated aryl groups and pyridine linkages in receptor binding. The target compound’s thiazole-pyridin-4-yl system may optimize π-π interactions in similar targets.
  • Synthetic Trends : Carboxamide coupling methods (e.g., EDCI/HOBt in DMF ) are widely used for pyrazole derivatives, suggesting scalable routes for the target compound.
  • Structural Insights : Crystallographic data (e.g., ) underscores the role of hydrogen bonding (N–H···O/N interactions) in stabilizing molecular conformations, which could guide the target’s drug design .

Actividad Biológica

The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClN5O(Molecular Weight 343.77 g mol)\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{5}\text{O}\quad (\text{Molecular Weight }343.77\text{ g mol})

This compound features a chlorophenyl group, a methyl group, a pyridine ring, and a thiazole moiety, which contribute to its biological properties.

Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazole compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated inhibition of Aurora-A kinase and cyclin-dependent kinases (CDK) .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-70.08Antiproliferative
Hep-23.25Cytotoxicity
A54926Growth inhibition
NCI-H4600.95Induced autophagy

These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been suggested that the presence of the thiazole moiety enhances anti-inflammatory activity by modulating pathways associated with inflammation .

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study involving a series of pyrazole derivatives reported that compounds with similar structures to this one inhibited tumor growth in xenograft models. The efficacy was linked to their ability to target specific signaling pathways involved in cell proliferation .
  • Selectivity Against Cancer Cell Lines : Research has shown that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, it demonstrated high selectivity against leukemia cell lines with GI50 values significantly lower than those observed for normal cells .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways while also inhibiting angiogenesis by blocking VEGF signaling pathways .

Q & A

Q. What are the key synthetic strategies for preparing 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole and thiazole precursors. A common approach includes:

Cyclocondensation : Formation of the pyrazole core using substituted hydrazines and β-keto esters/amides (e.g., ethyl acetoacetate derivatives) under acidic or basic conditions .

Thiazole Coupling : Introduction of the thiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 2-aminothiazole derivatives with carboxylic acid chlorides or activated esters .

Chlorophenyl Incorporation : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for introducing the 3-chlorophenyl group .
Key challenges: Avoiding regioisomeric byproducts during pyrazole formation and ensuring high yield in cross-coupling steps.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement (e.g., monoclinic system with P21/c symmetry, as seen in related pyrazole-thiazole hybrids) .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computed spectra. For example, the pyrazole C=O group typically resonates at ~165–170 ppm in 13C^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C19_{19}H14_{14}ClN5_{5}OS: 411.07).

Advanced Research Questions

Q. What computational methods are suitable for predicting bioactivity and target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like carbonic anhydrase or kinases. For example, pyrazole-thiazole hybrids often bind to hydrophobic pockets via π-π stacking (pyridinyl-thiazole) and hydrogen bonding (carboxamide) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can contradictory data in SAR studies for this compound be resolved?

Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .
  • Crystallographic Evidence : Resolve binding modes of active vs. inactive analogs (e.g., compare interactions with carbonic anhydrase active sites) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Cl substitution at meta-position enhances potency by 2–3 fold vs. para) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance membrane permeability .
  • Co-Crystallization : Improve aqueous solubility via co-formers (e.g., cyclodextrins) without altering activity .
  • LogP Adjustment : Modify substituents (e.g., replace pyridinyl with morpholinyl) to achieve logP <3, balancing hydrophilicity and permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} impacts kinase inhibition assays) .
  • Control for Purity : Use HPLC-validated samples (>95% purity) to exclude batch-to-batch variability .
  • Replicate Key Findings : Cross-validate results in ≥3 independent labs using shared protocols .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating anticancer activity?

  • Cell Panel Screening : Test against NCI-60 cell lines to identify tissue-specific efficacy.
  • Mechanistic Profiling : Use flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage for apoptosis; phospho-ERK for kinase inhibition) .
  • Resistance Studies : Generate resistant cell lines via chronic exposure (e.g., 6–8 weeks at IC50_{50}/2) to identify compensatory pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.